![molecular formula C14H10FN3O3S2 B2424323 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 391218-45-4](/img/structure/B2424323.png)

2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

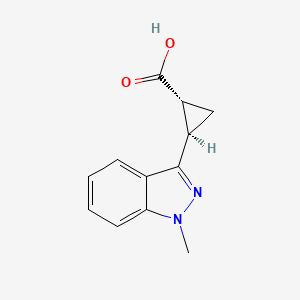

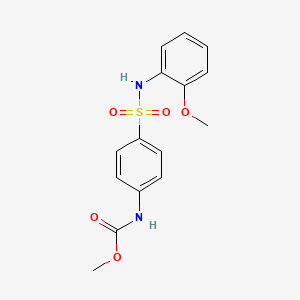

The synthesis of benzothiazole sulfonamides, such as 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a fluorine atom. The thiazole S and amide O atoms lie to the same side of the molecule .Chemical Reactions Analysis

Benzothiazole sulfonamides, such as this compound, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .科学的研究の応用

Antimicrobial Properties

A study by Jagtap et al. (2010) synthesized novel compounds, including fluorosubstituted sulfonamide benzothiazoles, and screened them for antimicrobial activity. These compounds demonstrated a wide range of biodynamic properties, potentially offering potent biodynamic agents due to their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).

Fluorescent Sensors

Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that can act as fluorescent sensors for Al3+ and Zn2+. These molecules exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective sensors (Suman et al., 2019).

Synthesis of Fluoroalkylative Aryl Migration Compounds

He et al. (2015) prepared fluorinated sulfinate salts that were used as precursors for di- and monofluoroalkyl radical in a silver-catalyzed cascade reaction. This demonstrates the utility of these compounds in synthesizing complex molecular structures involving fluoroalkylation and aryl migration (He et al., 2015).

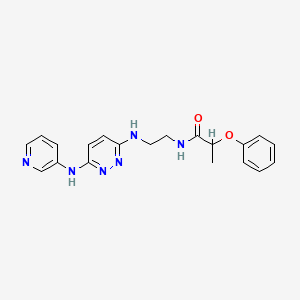

Antiproliferative Activities

Mert et al. (2014) studied pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines. These compounds showed selective effects against certain tumor cells, highlighting the potential of such compounds in cancer therapy (Mert et al., 2014).

Synthesis of Halobenzoyl Chlorides

Shlenev et al. (2017) synthesized nitro and sulfonamide derivatives of thiadiazoloquinazolinones using 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides. This research contributes to the synthesis methods of complex organic compounds with potential pharmacological applications (Shlenev et al., 2017).

特性

IUPAC Name |

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIUMOJGZPPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)